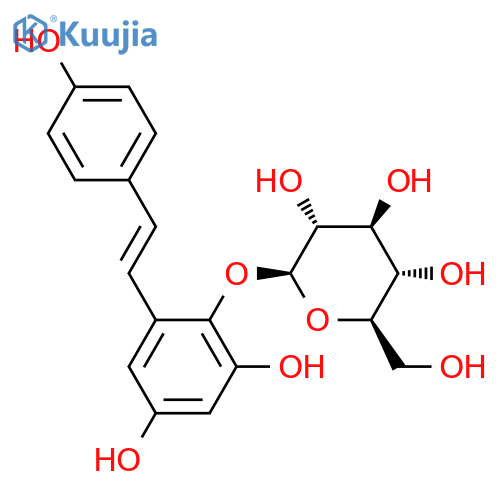

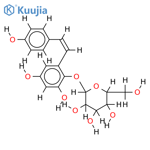

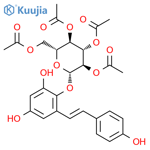

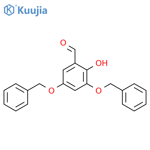

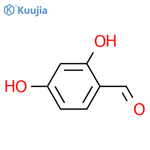

Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside

,

Journal of Natural Products,

2017,

80(5),

1294-1301